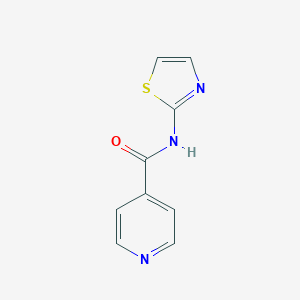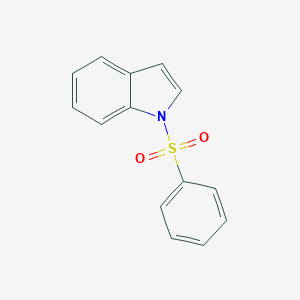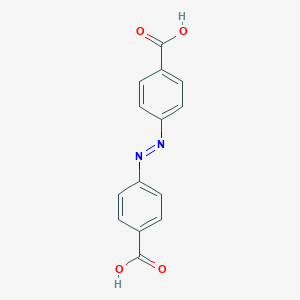![molecular formula C20H23NO7S B187454 Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate CAS No. 5657-82-9](/img/structure/B187454.png)
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate, also known as DMDD, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMDD is a thiophene-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
作用機序
The exact mechanism of action of Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to selectively target cancer cells while leaving normal cells unaffected, making it a promising tool for developing targeted cancer therapies.
Biochemical and Physiological Effects:
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and disruption of cellular signaling pathways. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate in lab experiments is its selectivity towards cancer cells, which allows for the development of targeted cancer therapies. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate also has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate research, including further studies on its mechanism of action, optimization of its synthesis process, and development of new cancer therapies based on Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate. Other potential future directions for Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate research include exploring its anti-inflammatory and antioxidant properties and investigating its potential use in other areas of scientific research.
In conclusion, Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is a promising compound that has various scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying different biological processes, including cancer cell growth and division. Further research on Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is needed to fully understand its mechanism of action and potential use in developing new therapies for cancer and other diseases.
合成法
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate can be synthesized using a multistep process that involves the reaction of different chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methylthiophene-2,4-dicarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with diethylamine to produce Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate.
科学的研究の応用
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to have various scientific research applications due to its unique chemical structure and properties. One of the most promising applications of Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is in the field of cancer research. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for developing new cancer therapies.
特性
CAS番号 |
5657-82-9 |
|---|---|
製品名 |
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate |
分子式 |
C20H23NO7S |
分子量 |
421.5 g/mol |
IUPAC名 |
diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO7S/c1-6-27-19(23)15-11(3)16(20(24)28-7-2)29-18(15)21-17(22)12-8-9-13(25-4)14(10-12)26-5/h8-10H,6-7H2,1-5H3,(H,21,22) |
InChIキー |
GFJNPEIDMKQCTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



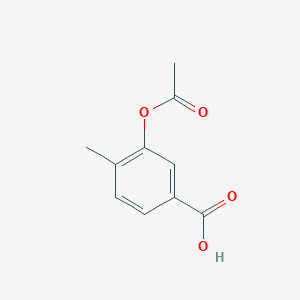


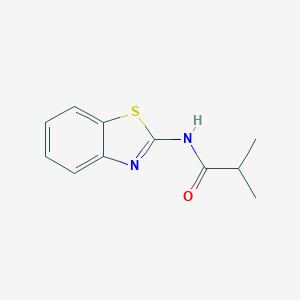

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)
